α1β3γ2 Receptor Binding Affinity vs. Agent 4
In competitive radioligand binding assays against human recombinant α1β3γ2 GABAA receptors, GABAA receptor agent 1 (1571-87-5) exhibits a Ki of 0.26 nM [1]. This represents an affinity approximately 690-fold higher than GABAA receptor agent 4, a structurally related benzimidazole analog with a reported Ki of 180 nM (0.18 µM) against the same receptor subtype . The Ki value for 1571-87-5 was determined using [³H]muscimol displacement following 1-hour incubation [1].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.26 nM |
| Comparator Or Baseline | GABAA receptor agent 4 (CAS 2035203-91-7) with Ki = 180 nM |
| Quantified Difference | Approximately 690-fold higher affinity for the target compound |
| Conditions | Human recombinant α1β3γ2 GABAA receptor; [³H]muscimol radioligand displacement; 1-hour incubation |
Why This Matters
Researchers requiring maximal receptor occupancy at low compound concentrations should prioritize the 0.26 nM affinity compound over the 180 nM analog to conserve limited material and reduce potential off-target effects.
- [1] BindingDB Entry BDBM84957. Ki = 0.26 nM for human recombinant GABAA α1β3γ2 receptor. Citation: Scholze P, Ebert V, Sieghart W. Eur J Pharmacol. 1996;304:155-62. View Source
